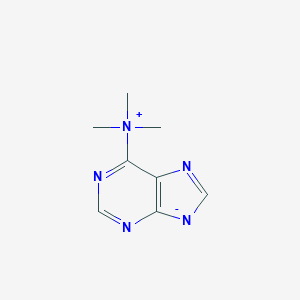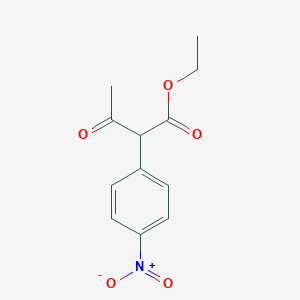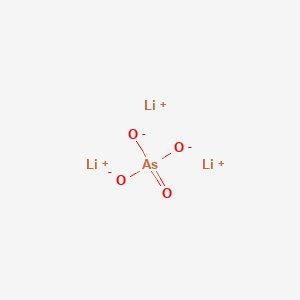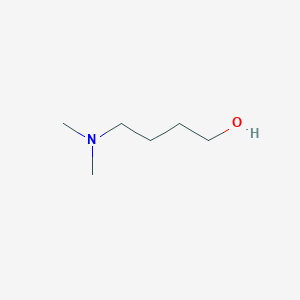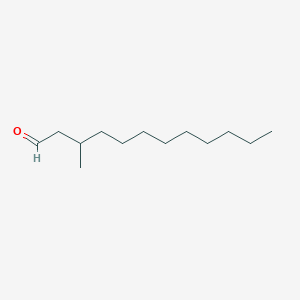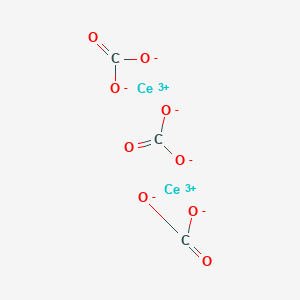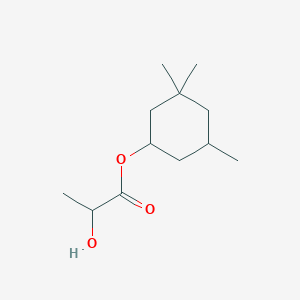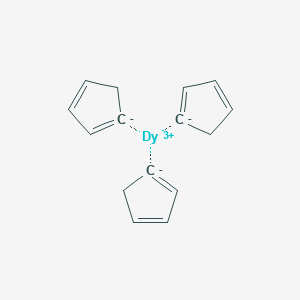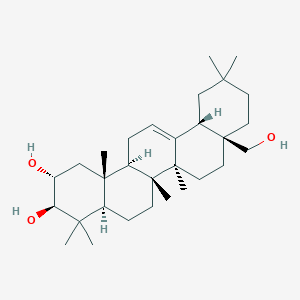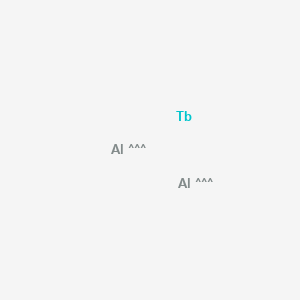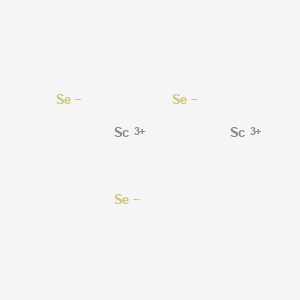
Trihexacosylaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihexacosylaluminium is an organoaluminium compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. It is a long-chain fatty acid derivative of aluminium that has a chain length of 26 carbon atoms. Trihexacosylaluminium is a white, waxy solid that is insoluble in water but soluble in non-polar solvents.
Mécanisme D'action
The mechanism of action of trihexacosylaluminium is not fully understood. However, it is believed to interact with the cell membrane and disrupt its structure and function. This leads to the inhibition of various cellular processes, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
Trihexacosylaluminium has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. Furthermore, it has been shown to have immunomodulatory effects, which could be useful in the treatment of various autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using trihexacosylaluminium in lab experiments include its high purity, stability, and low toxicity. However, its insolubility in water can make it difficult to work with in aqueous systems. Additionally, its high melting point can make it difficult to handle at room temperature.
Orientations Futures
There are several future directions for the research on trihexacosylaluminium. One potential area of research is the development of novel materials using trihexacosylaluminium as a building block. Another area of research is the investigation of its potential use as an anticancer agent. Furthermore, the immunomodulatory effects of trihexacosylaluminium could be further explored for the treatment of autoimmune diseases.
Conclusion:
In conclusion, trihexacosylaluminium is a unique organoaluminium compound that has potential applications in various fields of science. Its synthesis method is highly efficient, and it exhibits a wide range of biochemical and physiological effects. While it has some limitations in lab experiments, its advantages make it a promising compound for further research.
Méthodes De Synthèse
The synthesis of trihexacosylaluminium involves the reaction of aluminium chloride with hexacosanol in the presence of a Lewis acid catalyst. This method is highly efficient and yields a high purity product. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Applications De Recherche Scientifique
Trihexacosylaluminium has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antitumor, and antiviral activities. It has also been studied for its potential use in the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
10449-71-5 |
|---|---|
Nom du produit |
Trihexacosylaluminium |
Formule moléculaire |
C78H159Al |
Poids moléculaire |
1124.1 g/mol |
Nom IUPAC |
tri(hexacosyl)alumane |
InChI |
InChI=1S/3C26H53.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3*1,3-26H2,2H3; |
Clé InChI |
GMKBFBZIBLGMTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCCCC |
Autres numéros CAS |
10449-71-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



